HLA-A2 Binding Affinity: Native MART-1 (26-35) vs. A27L Analog vs. 27-35 Nonapeptide
The native MART-1 (26-35) peptide (EAAGIGILTV) exhibits an EC50 of 0.25 nM for maximal antigenic activity in functional competition assays. In direct comparison, the A27L analog (ELAGIGILTV) demonstrates a 25-fold higher relative activity with an EC50 of 0.01 nM [1]. Furthermore, the decapeptide 26-35 is significantly a more efficient HLA-A2 binder than the overlapping nonapeptide 27-35 (AAGIGILTV), as assessed by quantitative analyses of polyclonal and monoclonal CTL populations [2].
| Evidence Dimension | Peptide concentration required for 50% maximal antigenic activity (EC50) |
|---|---|
| Target Compound Data | 0.25 nM |
| Comparator Or Baseline | MART-1 (26-35) A27L analog (ELAGIGILTV): 0.01 nM |
| Quantified Difference | 25-fold higher relative activity for A27L analog |
| Conditions | Functional competition assay using HLA-A*0201+ melanoma cell line and CD8+ Melan-A-specific CTLs |
Why This Matters
This data defines the baseline potency of the native peptide and quantifies the performance gain achieved with the A27L analog, enabling rational selection between native and modified sequences for assay development or vaccine formulation.
- [1] SB PEPTIDE. MART-1 (26-35) – Cell Penetrating Peptides – CPP. SB-Peptide Technical Datasheet. (citing Valmori et al., J. Immunol. 1998). View Source
- [2] Romero P, et al. The optimal length immunodominant peptide appears to correspond to the decapeptide 26-35. HAL TEI export of inserm-03350147. View Source
